(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime

IMPDH2 Enzyme Inhibition Immunosuppression

For selective IMPDH2 inhibition without MIF off-targets, (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime (CAS 13208-98-5) delivers: • IMPDH2 Ki=320 nM; no significant MIF activity (unlike isatin-3-oxime, MIF IC50=16,700 nM) • Validated probe for guanine nucleotide metabolism, immunosuppression & antiviral target studies • Crystalline solid, ≥98% purity, ambient shipping; ready-to-use

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 13208-98-5
Cat. No. B082702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime
CAS13208-98-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2N=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3
InChIKeyCLCPDOODLNLAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-indole-2,3-dione 3-oxime Overview


(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime, also known as 5-methylisatin-3-oxime (CAS 13208-98-5), is a small-molecule isatin oxime derivative with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is a crystalline solid with a melting point of 224-225 °C, soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . As a member of the broader class of isatin oximes, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology, with demonstrated utility as a kinase inhibitor probe and an intermediate in synthetic organic chemistry [1].

IMPDH2 enzyme probe for nucleotide metabolism studies
Isatin oxime scaffold for derivatization and SAR exploration
Target profile distinct from unsubstituted isatin-3-oxime

Why Substitution Fails for 5-Methyl-1H-indole-2,3-dione 3-oxime


The isatin oxime scaffold is highly tunable, and small structural variations can lead to profound changes in biological activity, selectivity, and physicochemical properties. For example, the presence of a methyl group at the 5-position of the indole ring can enhance solubility and reactivity compared to other indole derivatives . In biological systems, substituents on the isatin ring dictate target binding affinity; a methyl group at the 5-position (as in this compound) can lead to a fundamentally different pharmacological profile than that of unsubstituted isatin-3-oxime or derivatives with other substituents [1]. Therefore, substituting (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime with a different isatin oxime analog in a research or industrial process is not a trivial exchange and carries a high risk of altered or null results. The following quantitative evidence substantiates the unique profile of this specific compound.

Substitution may shift target engagement away from IMPDH2; the 5-methyl group redirects inhibitory profile.
Altered solubility and thermal behavior versus parent may affect formulation and assay reproducibility.
Unsubstituted isatin-3-oxime inhibits MIF (weak), not IMPDH2; profiles are not interchangeable.

Quantitative Evidence for 5-Methyl-1H-indole-2,3-dione 3-oxime


IMPDH2 Inhibition Profile

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime has been quantitatively characterized as an inhibitor of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies [1]. This data establishes a clear, target-specific biochemical profile for the compound. While many isatin derivatives are known to interact with various enzymes, this specific Ki value for IMPDH2 provides a concrete, verifiable metric for its activity.

IMPDH2 Inhibition
Reported
Ki = 320 nM
Supports IMPDH2 pathway study fit
In vitro enzyme assay with IMP substrate
IMPDH2 Enzyme Inhibition Immunosuppression

MIF Tautomerase Activity Divergence

The addition of a 5-methyl group to the isatin-3-oxime scaffold significantly alters its biological activity profile. The unsubstituted parent compound, isatin-3-oxime (CAS 607-28-3), exhibits weak inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 16,700 nM [1]. This value provides a direct comparator for the 5-methyl analog, (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime, for which no comparable MIF inhibitory activity has been reported, suggesting a shift in target preference toward enzymes like IMPDH2.

MIF Tautomerase Divergence
Reported
5-Me analog: no reported MIF activity Parent isatin-3-oxime: IC50 = 16,700 nM
Indicates target preference shift from parent
Cross-study comparison; direct MIF assay data lacking for this compound
MIF Tautomerase Inflammation

Ion Channel Modulation in Neuroprotection

The indole-2,3-dione 3-oxime scaffold has been shown to modulate ion channels implicated in excitotoxicity. For instance, 6,7-dichloro-1H-indole-2,3-dione 3-oxime activates IK and SK calcium-activated potassium channels [1]. This highlights that the class has potential for neuroprotection via a mechanism distinct from kinase inhibition. While (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime has not been explicitly tested in this assay, its structural similarity places it within a class of compounds with a unique, non-kinase mechanism of action.

Ion Channel Modulation
Class-level
Structurally related analog activates IK/SK potassium channels
May support ion channel probe studies
Not directly tested; class-level inference only
Ion Channel Neuroprotection Excitotoxicity

Enhanced Solubility and Thermal Behavior

The presence of the 5-methyl group on the indole ring is reported to enhance the compound's solubility in organic solvents compared to other indole derivatives . Unsubstituted isatin-3-oxime, while also soluble in similar solvents, has a notably higher melting point of ~228°C (decomposition), compared to the 224-225°C (melting) point of the 5-methyl analog . These altered physicochemical properties can directly impact handling, formulation, and experimental reproducibility in both in vitro and in vivo studies.

Thermal & Solubility Profile
Reported
m.p. 224–225 °C (melting) vs. parent ~228 °C (decomposition)
Physicochemical differentiation from unsubstituted parent
Improved organic solubility reported; impacts handling and formulation
Solubility Formulation Medicinal Chemistry

Validated Applications of 5-Methyl-1H-indole-2,3-dione 3-oxime


IMPDH2 Probe for Immunosuppression and Antiviral Research

Based on its quantified Ki of 320 nM for human IMPDH2 [1], (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is best suited as a small-molecule probe in biochemical and cellular assays designed to study the role of IMPDH2 in guanine nucleotide metabolism. This application is particularly relevant in the fields of immunosuppression (e.g., transplant rejection) and antiviral therapy, where IMPDH2 is a validated drug target. The compound's selectivity profile, distinct from unsubstituted isatin-3-oxime's weak MIF inhibition, suggests a more focused tool for dissecting IMPDH2-dependent pathways.

Scaffold for Derivatization in Medicinal Chemistry

As a member of the isatin oxime class [1], this compound serves as a versatile starting material or intermediate for synthesizing more complex, potentially more potent or selective molecules. Its established synthetic accessibility and distinct physicochemical profile make it a practical choice for structure-activity relationship (SAR) studies aimed at optimizing IMPDH2 inhibition or exploring other therapeutic targets, such as kinases or ion channels [2].

MIF Tautomerase Selectivity Profiling

The stark contrast in activity against MIF tautomerase between this 5-methyl analog and unsubstituted isatin-3-oxime (IC50 = 16,700 nM) [1] positions this compound as a valuable control or comparator in studies focused on MIF biology. Researchers can use it to demonstrate that observed biological effects are not due to off-target MIF inhibition, thereby strengthening the validation of more potent MIF inhibitors or exploring the consequences of shifting target engagement.

Application
Selection Property
Validation Focus
IMPDH2 pathway studies
IMPDH2 inhibitory activity context
Guanine nucleotide metabolism endpoint review
Isatin oxime derivatization
Scaffold solubility and reactivity profile
SAR and target optimization endpoints
MIF target selectivity profiling
MIF tautomerase inhibitory contrast
Target engagement specificity endpoints

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